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molecular formula C12H11F2NO B8774400 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No. B8774400
M. Wt: 223.22 g/mol
InChI Key: ZJPVGPYUEMYAHG-UHFFFAOYSA-N
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Patent
US06063928

Procedure details

To a solution of 3,5-difluorophenylacetonitrile (24.2 g, 0.158 mol) in DMSO (240 ml) was added sodium hydride (60% w/w dispersion in mineral oil, 13.3 g, 0.332 mol) portionwise over 10 min. The reaction mixture was stirred for 40 min at room temperature and then bis-(2-chloroethyl)ether (24.9 g, 0.174 mol) was added slowly and stirring continued for an additional 1 h. The reaction mixture was poured into water (500 ml) and the mixture was extracted with an ethyl acetate-toluene mixture (2:1 v/v, 400 ml×3). The combined extracts were washed with 2 N aqueous HCl (300 ml), water (300 ml) and brine (300 ml), dried (MgSO4) and concentrated to 100 ml. The precipitated solids were collected and washed with cold Et2O (50 ml) to afford 26.3 g (71%) of the titled compound as off white solids.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]#[N:11])[CH:5]=[C:6]([F:8])[CH:7]=1.[H-].[Na+].Cl[CH2:15][CH2:16][O:17][CH2:18][CH2:19]Cl.O>CS(C)=O>[C:10]([C:9]1([C:4]2[CH:3]=[C:2]([F:1])[CH:7]=[C:6]([F:8])[CH:5]=2)[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)#[N:11] |f:1.2|

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)CC#N
Name
Quantity
13.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
240 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
24.9 g
Type
reactant
Smiles
ClCCOCCCl
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 40 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for an additional 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with an ethyl acetate-toluene mixture (2:1 v/v, 400 ml×3)
WASH
Type
WASH
Details
The combined extracts were washed with 2 N aqueous HCl (300 ml), water (300 ml) and brine (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 100 ml
CUSTOM
Type
CUSTOM
Details
The precipitated solids were collected
WASH
Type
WASH
Details
washed with cold Et2O (50 ml)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(#N)C1(CCOCC1)C1=CC(=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 26.3 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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